Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate is a complex organic compound. However, there is limited information available about this specific compound. A similar compound, ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate, has been identified with a CAS Number: 898757-97-6 and a molecular weight of 334.461.
Synthesis Analysis
The synthesis of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate is not well-documented in the literature. However, related compounds have been synthesized through various methods. For instance, the synthesis of 2-(4-heptyloxyphenyl)benzothiazole was achieved using ethyl alcohol as a solvent for easy separation of the product2. Another method involves the catalytic protodeboronation of alkyl boronic esters3.Molecular Structure Analysis
The molecular structure of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate is not readily available. However, a related compound, ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, has a molecular formula of C23H36O44.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate. However, related compounds have been studied. For example, 2-(4-heptyloxyphenyl)benzothiazole was synthesized through cyclization to benzothiazole followed by Williamson etherification2.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate are not readily available. However, a related compound, ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate, has a molecular weight of 334.461.Scientific Research Applications
Synthesis and Antiproliferative Activity
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate has been explored in the synthesis of specific compounds with antiproliferative activities. For instance, the synthesis of 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, which exhibits moderate cytotoxicity against human epithelial lung carcinoma cells A549, involves similar compounds (Nurieva et al., 2015).
Synthesis of New S-DABO and HEPT Analogues
Another application is in the synthesis of new analogues with potential biological activity against certain diseases. Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, a compound synthesized from a process involving similar chemical structures, is used to create new analogues with expected biological activity against Hepatitis B Virus (HBV) (Aal, 2002).
Antioxidant Phenolic Compounds
Compounds like Ethyl acetate and n-butanol, which are structurally related to Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate, have been isolated from walnut kernels for their significant antioxidant activities. These compounds' antioxidant capacities are influenced by the number of hydroxyl groups in their aromatic rings (Zhang et al., 2009).
Chemical Transformations and Catalytic Reactions
Ethyl 7-chloro-2-oxoheptylate, an intermediate related to Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate, has been used in chemical transformations involving cilastatin synthesis and catalytic reactions in the pharmaceutical industry (Xin-zhi, 2006).
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
Compounds structurally similar to Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate have been investigated for their role as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are active at submicromolar concentration and have potential uses in anti-AIDS regimens (De Martino et al., 2005).
Synthesis of Novel Anticancer Agents
Ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, with a structural resemblance to Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate, have been synthesized and evaluated as potential anticancer agents. These compounds exhibited inhibitory activities against various cancer cell lines without cytotoxicity against normal cells (Facchinetti et al., 2015).
Bio-Assay on Insect Growth Regulators
Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound synthesized similarly to Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate, has been studied as an insect growth regulator. It has shown promising results in comparative tests against commercial insect growth regulators (Devi & Awasthi, 2022).
Photophysicochemical Properties
Research on zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups has been conducted to investigate their photophysicochemical properties. These compounds have applications in photodynamic therapy and as photosensitizers (Kuruca et al., 2018).
Safety And Hazards
The safety and hazards associated with Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate are not well-documented. However, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using the product6.
Future Directions
The future directions for research on Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate are not well-defined due to the limited information available. However, related compounds have shown potential in various fields. For instance, 4-phenoxy-phenyl isoxazoles have shown potential as acetyl-CoA carboxylase inhibitors in cancer therapeutics7. Similarly, 2-(4-heptyloxyphenyl)benzothiazole has potential applications in metal detection, optoelectronic and nonlinear optical devices8.
properties
IUPAC Name |
ethyl 7-(4-heptoxyphenyl)-7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-6-7-11-18-26-20-16-14-19(15-17-20)21(23)12-9-8-10-13-22(24)25-4-2/h14-17H,3-13,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPMYFWURBCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645804 | |
Record name | Ethyl 7-[4-(heptyloxy)phenyl]-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate | |
CAS RN |
898758-01-5 | |
Record name | Ethyl 7-[4-(heptyloxy)phenyl]-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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